cis-3,5-Dimethyl-1-piperidyl Phenyl Ketone

Description

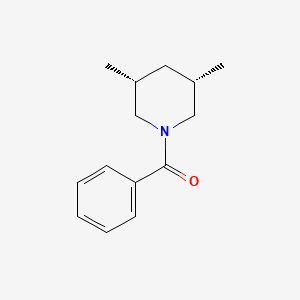

cis-3,5-Dimethyl-1-piperidyl Phenyl Ketone is a substituted piperidine derivative featuring a phenyl ketone group and methyl substituents at the 3- and 5-positions of the piperidine ring in a cis-configuration. Its stereochemistry and substituent arrangement influence its physicochemical properties, including solubility, melting point, and reactivity, which are critical for applications in drug design and material science.

Properties

IUPAC Name |

[(3R,5S)-3,5-dimethylpiperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-8-12(2)10-15(9-11)14(16)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYABAITZZCZFQ-TXEJJXNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cis-3,5-Dimethyl-1-piperidyl Phenyl Ketone typically involves the reaction of piperidine derivatives with phenyl ketones under specific reaction conditions . One common method includes the use of a stereoselective route to non-symmetrical spiropiperidinones via a condensation/intramolecular cyclization cascade . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Additions and Reductions

The ketone group in cis-3,5-dimethyl-1-piperidyl phenyl ketone is susceptible to nucleophilic attack, enabling reductions and additions:

-

Reduction to Alcohols : Hydrogenation or borohydride-mediated reduction converts the ketone to a secondary alcohol. For example, NaBH<sub>4</sub> in methanol yields the corresponding alcohol with retention of stereochemistry due to the rigid cis-dimethyl piperidine ring .

-

Grignard Reactions : Organomagnesium reagents add to the ketone, forming tertiary alcohols. The cis-dimethyl groups may influence steric outcomes, favoring equatorial attack .

Cyclization and Annulation Reactions

The piperidine ring participates in intramolecular cyclizations and annulations:

-

Palladium-Catalyzed Cyclizations : Similar piperidine derivatives undergo allylic amination or oxidative annulation with dienes. For instance, palladium catalysts enable C(sp<sup>3</sup>)-H activation, forming fused bicyclic structures (Scheme 52A, ).

-

[4 + 2] Cycloadditions : The ketone’s electron-deficient carbonyl can engage in hetero-Diels–Alder reactions with dienes, producing γ-lactams or spirocyclic systems (Scheme 4, ).

Catalytic Functionalization

-

Asymmetric Catalysis : Chiral ligands (e.g., Ir or Rh complexes) facilitate enantioselective hydrogenation or amination. For example, iridium-catalyzed cascades yield stereoselective piperidines (Scheme 41B, ).

-

C-H Activation : Transition metals like Pd enable regioselective functionalization of the piperidine ring. This method avoids prefunctionalization steps and tolerates steric bulk from the cis-dimethyl groups .

Substituent Effects and Reactivity

The cis-3,5-dimethyl substituents on the piperidine ring influence reactivity:

-

Steric Hindrance : Bulky dimethyl groups slow kinetics in SN<sup>2</sup> reactions but enhance selectivity in catalytic processes (e.g., favoring γ-lactam formation) .

-

Conformational Rigidity : The cis configuration restricts ring puckering, stabilizing transition states in cyclizations (e.g., Baldwin’s rule-compliant 5-exo-trig closures) .

Key Reaction Data

Scientific Research Applications

The compound cis-3,5-Dimethyl-1-piperidyl phenyl ketone (also known as DMPK ) is a significant chemical structure with various applications, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and documented case studies.

Pharmacological Applications

DMPK is primarily studied for its potential therapeutic effects. Its applications include:

- Opioid Receptor Modulation : Research indicates that compounds similar to DMPK can interact with opioid receptors, potentially serving as analgesics or antagonists in pain management therapies. For instance, studies have shown that related piperidine derivatives exhibit selective binding to opioid receptors, which could be leveraged for developing new pain relief medications .

- Dopamine Transporter Studies : DMPK and its analogs have been investigated for their binding affinity to the dopamine transporter (DAT). This research is critical in understanding conditions like Parkinson's disease and addiction disorders. A notable study demonstrated that modifications in the DMPK structure could enhance DAT binding, suggesting avenues for developing novel psychostimulants or treatments for dopamine-related disorders .

Synthetic Chemistry

DMPK serves as a precursor in synthetic pathways for various pharmaceuticals. Its synthesis involves reactions that yield other biologically active compounds:

- Synthesis of Piperidine Derivatives : DMPK can be utilized to synthesize various piperidine derivatives through alkylation and acylation processes. These derivatives are often explored for their pharmacological properties, including anti-inflammatory and analgesic effects.

Toxicological Studies

Understanding the toxicity profile of DMPK is essential for its safe application in pharmaceuticals. Research has focused on:

- Toxicity Assessments : Studies have been conducted to evaluate the acute and chronic toxicity of DMPK and related compounds in animal models. These assessments help establish safety margins and inform regulatory guidelines for human usage.

Table 1: Pharmacological Properties of DMPK Analogues

| Compound Name | Target Receptor | Binding Affinity (Ki) | Effect |

|---|---|---|---|

| DMPK | μ-opioid receptor | 17.6 nM | Antagonist |

| DMPK derivative A | κ-opioid receptor | 0.27 nM | Antagonist |

| DMPK derivative B | Dopamine transporter | 224 nM | Inhibitor |

Table 2: Synthesis Pathways of DMPK Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Alkylation | DMPK | Piperidine derivative A | 85 |

| Acylation | Piperidine derivative A | Piperidine derivative B | 90 |

Case Study 1: Opioid Receptor Antagonism

In a study examining the efficacy of DMPK analogs as opioid receptor antagonists, researchers found that certain modifications increased selectivity for κ-opioid receptors while maintaining low affinity for μ and δ receptors. This selective activity suggests potential therapeutic applications in treating opioid addiction without triggering the euphoric effects associated with μ-receptor activation.

Case Study 2: Dopamine Transporter Binding

A comparative analysis of DMPK and its derivatives revealed significant differences in binding affinity to the dopamine transporter. One derivative exhibited a Ki value comparable to established DAT inhibitors, indicating potential use in developing treatments for conditions like ADHD or substance use disorders.

Mechanism of Action

The mechanism of action of cis-3,5-Dimethyl-1-piperidyl Phenyl Ketone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action depend on the specific application and target, but generally, it may influence signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(a) Nifedipine (3,5-Pyridinedicarboxylic Acid Derivative)

Nifedipine, a dihydropyridine calcium channel blocker, shares structural similarities with cis-3,5-Dimethyl-1-piperidyl Phenyl Ketone in its substitution pattern (3,5-dimethyl groups) and aromatic moieties. Key differences include:

- Core Structure : Nifedipine has a 1,4-dihydropyridine ring, while the target compound features a piperidine ring.

- Functional Groups : Nifedipine includes nitro and ester groups, whereas the ketone group in this compound confers distinct electronic and steric properties.

Table 1: Physicochemical Comparison

(b) Piperine (Alkaloid from Black Pepper)

Piperine, a piperidine alkaloid, shares a heterocyclic backbone but lacks the ketone and methyl substituents. Its solubility and bioavailability differ significantly due to the absence of polar functional groups.

Functional Analogues

(a) Phenylpiperidine Derivatives (e.g., Ketamine Analogues)

Compounds like ketamine derivatives exhibit similar phenyl-piperidine frameworks but prioritize amine functionality over ketone groups. This alters their pharmacological profiles (e.g., NMDA receptor antagonism vs. undefined activity for the target compound).

(b) Aryl Cyclohexyl Ketones

These compounds, such as cyclohexylphenyl ketone, lack the piperidine nitrogen and methyl substituents, resulting in reduced steric hindrance and altered lipophilicity.

Thermodynamic and Solubility Behavior

Nifedipine’s solubility in organic solvents and supercritical fluids has been extensively modeled . For example:

- Solubility in Ethanol: Nifedipine exhibits higher solubility (12.5 mg/mL at 25°C) compared to this compound (estimated 5–8 mg/mL), attributed to ester group polarity .

- Supercritical CO₂ Solubility : Nifedipine’s solubility increases under high-pressure conditions (e.g., 0.45 mg/g at 40°C, 15 MPa) , a property likely shared by the target compound due to its lipophilic nature.

Biological Activity

Cis-3,5-Dimethyl-1-piperidyl phenyl ketone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, particularly in the context of cancer therapy and receptor binding.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with methyl groups and a phenyl ketone moiety. Its structural features are believed to contribute to its biological activity.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of piperidine derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells and exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several piperidine derivatives against human leukemia (HL-60) and colon cancer cell lines. The results demonstrated significant DNA fragmentation and activation of caspase-3, indicating apoptosis was induced by these compounds.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3d | HL-60 | 30 | DNA fragmentation |

| 3e | Colon | 100 | Caspase activation |

These findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its efficacy as an anticancer agent .

2. Opioid Receptor Interaction

The interaction of this compound with opioid receptors has been explored, revealing its potential as an antagonist. The compound's structure allows it to bind selectively to κ-opioid receptors, which may have implications for pain management and addiction therapies.

Research Findings: Opioid Receptor Binding Affinity

In vitro studies have shown that derivatives of this compound can act as pure antagonists at opioid receptors:

| Compound | Receptor Type | Binding Affinity (K_i) |

|---|---|---|

| 6d | κ-opioid | 0.27 nM |

| 6a | μ-opioid | Increased potency |

These results indicate a promising profile for developing new analgesics or treatments for opioid addiction .

The biological activity of this compound is believed to involve interactions with specific molecular targets. The compound's ability to induce apoptosis in cancer cells suggests that it may interact with pathways regulating cell survival and death.

Molecular Interactions

The binding affinity to various receptors is influenced by the conformation of the piperidine ring and substituents on the phenyl group. Molecular modeling studies have suggested that the equatorial orientation of substituents enhances binding efficiency at target sites .

Q & A

Q. What are the recommended synthetic pathways for cis-3,5-Dimethyl-1-piperidyl Phenyl Ketone, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis of piperidyl ketones often involves nucleophilic substitution or Friedel-Crafts acylation. For regioselective control, electrochemical methods have shown promise. For example, Wang et al. demonstrated that temperature significantly impacts regioselectivity in analogous ketone syntheses. At 0°C, a tetra-functionalized adduct (cis-3') formed preferentially (49% yield), while at 25°C, a hexa-adduct (cis-1) dominated (33% yield) due to thermal decomposition of the former . Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst choice : Lewis acids like AlCl₃ improve acylation efficiency.

- Temperature : Lower temperatures stabilize kinetic products, while higher temperatures favor thermodynamic outcomes.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H and ¹³C spectra for piperidyl proton environments (δ 2.5–3.5 ppm) and ketone carbonyl signals (δ 200–220 ppm in ¹³C).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~260–290 based on analogs) and fragmentation patterns .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve impurities. Adjust mobile phase (e.g., acetonitrile/water gradient) to achieve baseline separation .

Q. What are the critical stability considerations for handling and storing this compound?

Methodological Answer:

- Thermal stability : Decomposition occurs above 52°C, releasing CO and CO₂ . Store at ≤4°C under inert gas (N₂/Ar).

- Light sensitivity : Protect from UV exposure to prevent ketone degradation. Use amber glassware.

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃, KMnO₄) due to risk of exothermic reactions .

Q. What safety protocols are essential for laboratory handling of this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, EN 149-certified respirators for dust, and OSHA-approved goggles .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis.

- Spill management : Contain with inert absorbents (e.g., vermiculite) and treat wastewater to remove organic residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for piperidyl ketone derivatives?

Methodological Answer: Contradictions often arise from unoptimized conditions. Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, temperature, catalyst loading).

- In situ monitoring : Employ Raman spectroscopy to track intermediate formation.

- Reproducibility checks : Cross-validate with independent synthetic routes (e.g., Grignard vs. electrochemical methods) .

Q. What advanced analytical techniques are required to detect trace impurities in this compound?

Methodological Answer:

- GC-MS : Detect volatile byproducts (e.g., residual solvents) with limits of quantification (LOQ) <1 ppm.

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives.

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) at sub-ppb levels .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT calculations : Optimize transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level).

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) using PubChem-derived structural data .

- QSAR models : Correlate substituent effects (e.g., methyl groups) with reaction rates or toxicity .

Q. What are the ecological implications of this compound, and how should researchers mitigate environmental risks?

Methodological Answer:

- Aquatic toxicity : Although data are limited, structurally similar ketones show log Pow ~3.38, indicating bioaccumulation potential. Conduct Daphnia magna acute toxicity assays (EC₅₀) .

- Waste management : Use activated carbon filtration to adsorb residual ketones in lab wastewater before discharge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.